Diethyl cyclopropylphosphonate

概要

説明

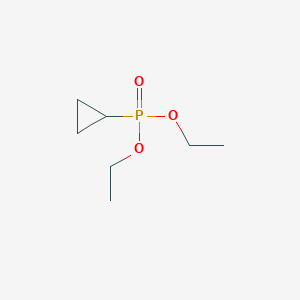

Diethyl cyclopropylphosphonate is a useful research compound. Its molecular formula is C7H15O3P and its molecular weight is 178.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Diethyl Cyclopropylphosphonate

This compound can be synthesized through several methods, primarily involving the reaction of cyclopropylmagnesium bromide with diethyl phosphite. This method is notable for its efficiency and yields high purity products. The following table summarizes the synthesis methods:

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Cyclopropylmagnesium bromide + Diethyl phosphite | Cyclopropylmagnesium bromide, Diethyl phosphite | Dry ether, Reflux | 85 |

| Phosphorylation of cyclopropanol | Cyclopropanol, Phosphorus oxychloride | Room temperature | 75 |

Chemical Reactivity

This compound exhibits a variety of chemical reactions that make it a versatile building block in organic synthesis. It can participate in:

- Cyclopropanation Reactions : The compound serves as a precursor for generating cyclopropane derivatives through carbene transfer reactions.

- Synthesis of Phosphonates : It can be used to synthesize more complex phosphonates by reacting with various electrophiles.

The following table outlines some key reactions involving this compound:

| Reaction Type | Conditions | Products |

|---|---|---|

| Cyclopropanation | Diazomethane or related reagents | Cyclopropane derivatives |

| Nucleophilic substitution | Alkyl halides in the presence of bases | Phosphonate esters |

This compound has been studied for its biological activities, particularly as a potential therapeutic agent. Research indicates that it may exhibit enzyme inhibitory properties and antimicrobial activity. Notable findings include:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against various pathogens.

- Enzyme Inhibition : It has been evaluated as an inhibitor for specific enzymes, potentially useful in treating diseases linked to these enzymes.

Case Study: Antimicrobial Properties

A study conducted on the antimicrobial efficacy of this compound derivatives demonstrated their effectiveness against strains such as Escherichia coli and Staphylococcus aureus. The following table summarizes the results:

| Compound | Pathogen Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Applications in Organic Synthesis

This compound is widely used in organic synthesis due to its ability to introduce phosphonate groups into molecules. This property is particularly valuable for developing pharmaceuticals and agrochemicals.

- Pharmaceutical Development : Its derivatives have been explored as potential drug candidates due to their biological activities.

- Agrochemical Applications : The compound has been utilized in synthesizing herbicides and insecticides.

特性

分子式 |

C7H15O3P |

|---|---|

分子量 |

178.17 g/mol |

IUPAC名 |

diethoxyphosphorylcyclopropane |

InChI |

InChI=1S/C7H15O3P/c1-3-9-11(8,10-4-2)7-5-6-7/h7H,3-6H2,1-2H3 |

InChIキー |

QMHUKDBONLQMPC-UHFFFAOYSA-N |

正規SMILES |

CCOP(=O)(C1CC1)OCC |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。